Lipophilicity Advantage vs. Non-Chlorinated Analog
The target compound exhibits a computed XLogP3 of 2.9, while 5‑methyl‑3‑phenyl‑1H‑pyrazole (CAS 30239‑43‑1) has an XLogP3 of 2.3 [1]. The +0.6 log unit difference indicates that the 4‑chlorophenyl group substantially increases lipophilicity, which can enhance membrane permeability but also may affect bioavailability and off‑target binding [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5-Methyl-3-phenyl-1H-pyrazole (XLogP3 = 2.3) |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 0.6 log unit increase in lipophilicity can significantly alter a compound's pharmacokinetic profile and target engagement in cell-based assays, making the chlorinated analog the preferred scaffold when higher membrane partitioning is desired.
- [1] PubChem Compound Summary for CID 606094 (target) and CID 52942358 (5-methyl-3-phenyl-1H-pyrazole). NCBI (2025). View Source
